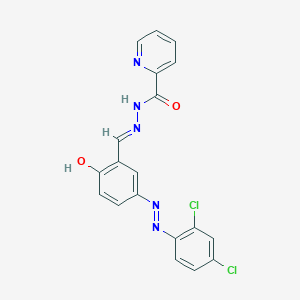
6-(Difluoromethyl)-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-4-methylpyridin-3-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-4-methylpyridin-3-amine typically involves the introduction of a difluoromethyl group into a pyridine derivative. One common method is the difluoromethylation of 4-methylpyridin-3-amine using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride, and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis. This method allows for better control over reaction parameters and can be scaled up more easily compared to traditional batch processes. The use of automated reactors and inline monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or THF as solvent.
Substitution: Nucleophiles like amines, thiols, or halides, in solvents such as DMSO or acetonitrile.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-(Difluoromethyl)-4-methylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique difluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in the design of new chemical entities.
Biology
In biological research, this compound is studied for its potential as a bioisostere in drug design. The difluoromethyl group can mimic the properties of other functional groups, allowing researchers to explore new avenues in the development of pharmaceuticals with improved efficacy and safety profiles.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific enzymes and receptors, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced performance characteristics. Its stability and reactivity make it suitable for various applications, including the formulation of pesticides and the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound can modulate various biochemical pathways, depending on its specific application, by inhibiting or activating target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-3-amine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)-4-methylpyridin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to variations in reactivity and stability.
6-(Chloromethyl)-4-methylpyridin-3-amine: Features a chloromethyl group, offering different reactivity patterns compared to the difluoromethyl derivative.
Uniqueness
6-(Difluoromethyl)-4-methylpyridin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various fields of research and application, distinguishing it from its analogs.
Properties
IUPAC Name |
6-(difluoromethyl)-4-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4-2-6(7(8)9)11-3-5(4)10/h2-3,7H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBCUOVLYDPAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
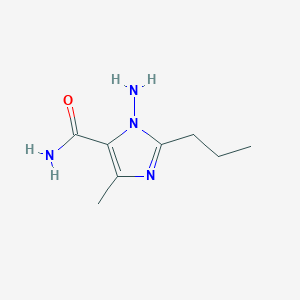
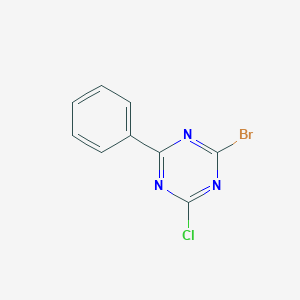

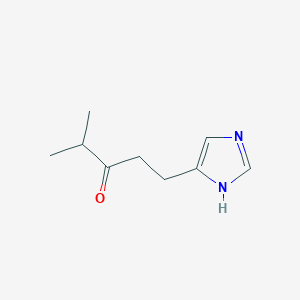
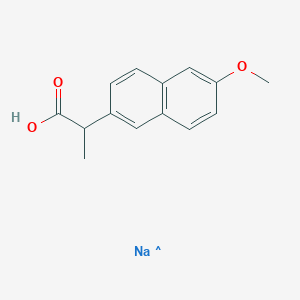

![Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
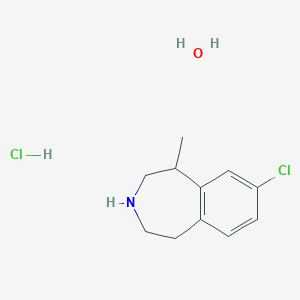
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12826625.png)
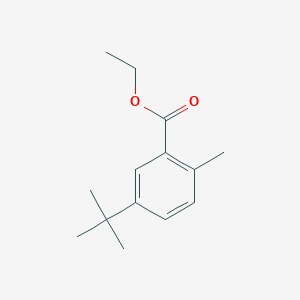
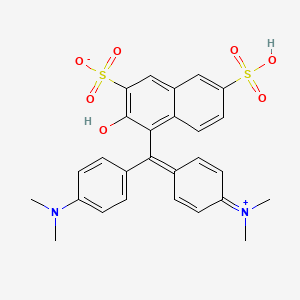
![2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12826643.png)
